What are the chemical properties of 4-(4-Fluorobenzoyl)isophthalic acid?
What are the chemical properties of 4-(4-Fluorobenzoyl)isophthalic acid?
An In-depth Technical Guide to the Chemical Properties of 4-(4-Fluorobenzoyl)isophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Fluorobenzoyl)isophthalic acid is a complex organic molecule characterized by a central isophthalic acid core functionalized with a 4-fluorobenzoyl group. This strategic combination of two carboxylic acid moieties and a fluorinated benzophenone structure imparts a unique set of chemical properties, making it a molecule of significant interest in polymer science and as a versatile building block in organic synthesis. This guide provides a comprehensive exploration of its chemical identity, physicochemical characteristics, acidity, spectroscopic signature, reactivity, and potential synthetic pathways. The insights presented herein are intended to support researchers and developers in leveraging the full potential of this compound.
Chemical Identity and Molecular Architecture
4-(4-Fluorobenzoyl)isophthalic acid is systematically named 4-(4-Fluorobenzoyl)-1,3-benzenedicarboxylic acid [1]. Its identity is unambiguously confirmed by its CAS Registry Number: 1645-24-5 [2][3][4][5]. The molecular formula is C15H9FO5 , corresponding to a molecular weight of 288.23 g/mol [2].
The molecule's architecture features a central benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions (the isophthalic acid moiety). The fourth position of this ring is occupied by a carbonyl bridge linked to a para-fluorinated phenyl group.
Caption: Molecular structure of 4-(4-Fluorobenzoyl)isophthalic acid.
Physicochemical Properties
The physical state of 4-(4-Fluorobenzoyl)isophthalic acid is a solid at standard conditions[2][3]. Its high melting and predicted boiling points are indicative of strong intermolecular forces, primarily hydrogen bonding from the carboxylic acid groups and dipole-dipole interactions from the polar ketone and carbon-fluorine bonds.
| Property | Value | Source |
| Melting Point | 256.2-257 °C | [2][3] |
| Boiling Point | 559.2 ± 50.0 °C (Predicted) | [2][3] |
| Density | 1.464 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2][3] |
| Appearance | Solid | [2][3] |
The solubility in polar aprotic solvents like DMSO is consistent with its structure, which contains both hydrogen bond donor groups (the carboxylic acids) and a large, relatively nonpolar aromatic system. It is expected to have limited solubility in water and nonpolar solvents, similar to its parent compound, isophthalic acid, which is insoluble in water[6][7][8].
Acidity and Dissociation
As a derivative of isophthalic acid, this compound is a dibasic acid, capable of donating two protons. The acidity of the carboxylic acid groups is influenced by the electronic effects of the substituents on the central benzene ring. The 4-fluorobenzoyl group is strongly electron-withdrawing due to the combined resonance and inductive effects of the carbonyl group, which is further enhanced by the inductive effect of the fluorine atom.
This electron-withdrawing character is expected to increase the acidity (lower the pKa values) of the two carboxylic acid groups compared to unsubstituted isophthalic acid (pKa1 = 3.70, pKa2 = 4.60 at 25°C)[9]. The group's deactivating nature stabilizes the resulting carboxylate conjugate bases.
Caption: Stepwise dissociation of a dibasic acid.
Spectroscopic Characterization (Predicted)
While specific spectral data for 4-(4-Fluorobenzoyl)isophthalic acid is not widely published, its structure allows for the confident prediction of key features in various spectroscopic analyses.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be complex but dominated by characteristic absorptions of its functional groups.
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O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H groups in the carboxylic acid dimers.
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C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹.
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C=O Stretch (Carbonyl): Two distinct, strong, and sharp peaks are predicted in the carbonyl region (1650-1750 cm⁻¹). One, at a higher wavenumber (around 1700-1725 cm⁻¹), corresponds to the carboxylic acid C=O. The other, at a slightly lower wavenumber (around 1660-1680 cm⁻¹), corresponds to the diaryl ketone C=O, which is conjugated with two aromatic rings.
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C=C Stretch (Aromatic): Medium to weak absorptions are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
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C-O Stretch (Carboxylic Acid): A strong band should appear in the 1200-1300 cm⁻¹ region.
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C-F Stretch: A strong absorption is expected in the 1100-1250 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will show signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the fluorinated ring will appear as a complex multiplet due to H-F coupling. The protons on the central isophthalic acid ring will also appear as distinct signals, with their chemical shifts influenced by the deshielding effects of the adjacent carbonyl and carboxylic acid groups. A very broad singlet, often far downfield (>10 ppm), is expected for the acidic protons of the two carboxylic acid groups.
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¹³C NMR: The carbon NMR will be characterized by several signals in the aromatic region (120-150 ppm). Three distinct carbonyl carbon signals are expected: two for the carboxylic acids (approx. 165-175 ppm) and one for the ketone (approx. 190-200 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 288. Key fragmentation pathways would involve the loss of hydroxyl radicals (•OH), water (H₂O), and carbon monoxide (CO) from the carboxylic acid groups. A significant fragment would correspond to the fluorobenzoyl cation [F-C₆H₄-CO]⁺ at m/z = 123.
Reactivity and Synthetic Utility
The molecule's reactivity is governed by its three key functional groups: two carboxylic acids and a diaryl ketone.
Caption: Primary centers of reactivity on the molecule.
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Carboxylic Acid Groups: These sites are prime for nucleophilic acyl substitution. They can be readily converted to esters (via Fischer esterification), acid chlorides (using thionyl chloride or oxalyl chloride), or amides. This dual reactivity makes the molecule an excellent monomer for producing specialty polyesters and polyamides, where its bulky, rigid structure can enhance thermal stability and mechanical properties of the resulting polymer.
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Ketone Group: The carbonyl group of the ketone is susceptible to nucleophilic attack and can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This conversion could be a strategic step in modifying the molecule's overall geometry and polarity.
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Aromatic Rings: Both aromatic rings can undergo electrophilic aromatic substitution. The central ring is strongly deactivated by three electron-withdrawing groups, making further substitution difficult. The fluorinated phenyl ring is moderately deactivated by the ketone but activated by the fluorine atom (which is ortho-, para-directing).
Potential Synthetic Pathway: Friedel-Crafts Acylation
A plausible and industrially scalable method for the synthesis of 4-(4-Fluorobenzoyl)isophthalic acid is the Friedel-Crafts acylation reaction. This approach is analogous to the synthesis of related compounds like 4-(4-fluorobenzoyl)butyric acid[10].
The proposed synthesis involves the reaction of an isophthalic acid derivative, specifically trimellitic anhydride chloride (4-chloroformylisophthalic anhydride), with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Hypothetical Experimental Protocol:
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Catalyst Suspension: Anhydrous aluminum chloride is suspended in an excess of fluorobenzene, which serves as both the solvent and reactant, under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath to 0-5°C.
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Acylating Agent Addition: Trimellitic anhydride chloride is added portion-wise to the cooled suspension, maintaining the temperature below 10°C to control the exothermic reaction.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Quenching: The reaction is carefully quenched by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the crude product.
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Purification: The crude solid is collected by filtration, washed with water to remove inorganic salts, and then purified. Purification can be achieved by recrystallization from a suitable solvent or by dissolving the product in an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt, filtering to remove non-acidic impurities, and then re-precipitating the pure acid by adding a strong acid.
Caption: Workflow for the proposed Friedel-Crafts synthesis.
Thermal Stability
The high melting point of 256.2-257 °C suggests significant thermal stability[2][3]. Aromatic carboxylic acids and benzophenone derivatives are generally stable compounds. The rigid, highly conjugated structure contributes to this stability, making it suitable for applications that require processing at elevated temperatures, such as in the manufacturing of high-performance polymers.
Conclusion
4-(4-Fluorobenzoyl)isophthalic acid is a multifunctional compound with a well-defined set of chemical properties. Its dibasic acidic nature, combined with the reactivity of the ketone and aromatic systems, makes it a highly versatile building block. The predicted spectroscopic characteristics provide a clear roadmap for its identification and quality control. Its robust thermal stability and potential as a polymer monomer underscore its importance for materials science, while its complex structure offers numerous handles for derivatization in fine chemical and pharmaceutical synthesis.
References
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